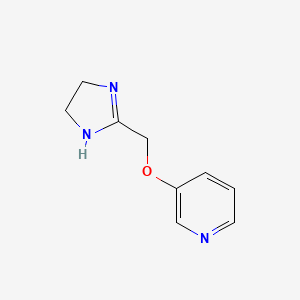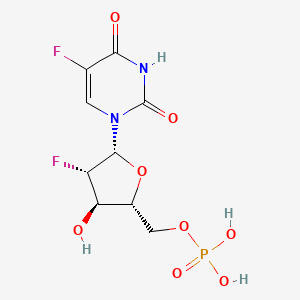
((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, biology, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid typically involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by further functionalization to introduce the carbamic acid group. The reaction conditions often include the use of polar solvents such as water or ethanol, and the process may require heating to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, ((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Imidazole derivatives have been shown to exhibit activity against a range of pathogens, making them promising candidates for drug development .
Medicine
In medicine, this compound and its derivatives are explored for their therapeutic potential. They have been investigated for their anti-inflammatory, antitumor, and antidiabetic activities .
Industry
In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of ((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of pathogens, leading to cell lysis and death. In anti-inflammatory applications, the compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A basic imidazole ring without additional functional groups.
Benzimidazole: An imidazole ring fused with a benzene ring.
Thiazole: A five-membered ring containing sulfur and nitrogen atoms.
Uniqueness
((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid is unique due to the presence of both the imidazole ring and the carbamic acid group. This combination imparts distinct chemical and biological properties, making it more versatile compared to simpler imidazole derivatives .
Propriétés
Formule moléculaire |
C5H7N3O3 |
|---|---|
Poids moléculaire |
157.13 g/mol |
Nom IUPAC |
(2-oxo-1,3-dihydroimidazol-4-yl)methylcarbamic acid |
InChI |
InChI=1S/C5H7N3O3/c9-4-6-1-3(8-4)2-7-5(10)11/h1,7H,2H2,(H,10,11)(H2,6,8,9) |
Clé InChI |
LCLXKXQXSIOCIC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=O)N1)CNC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


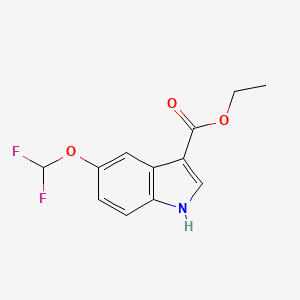
![2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B12832647.png)
![3-Iodo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12832651.png)
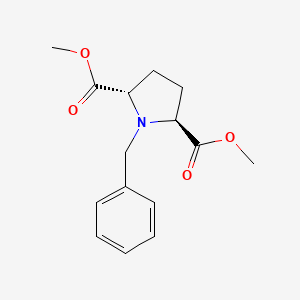


![1-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832680.png)
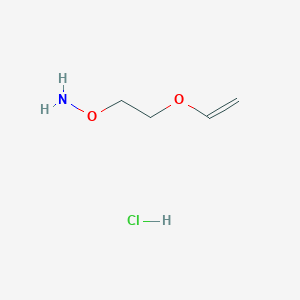
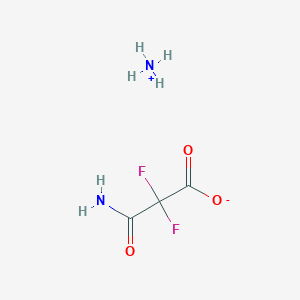
![2-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanamine](/img/structure/B12832687.png)
